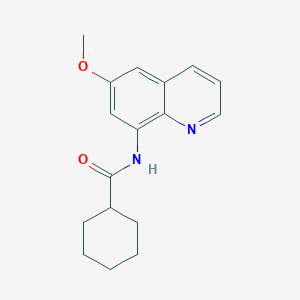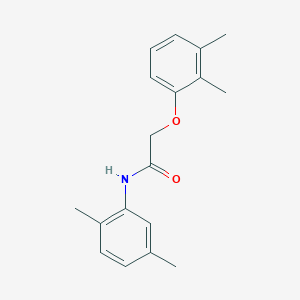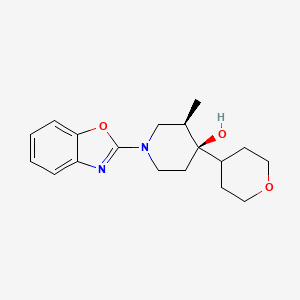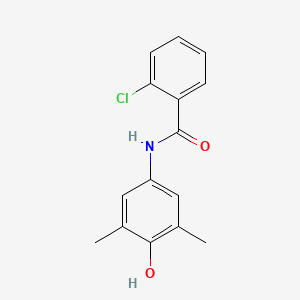![molecular formula C16H19N3O3S B5600517 N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide](/img/structure/B5600517.png)
N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide, commonly known as DBeQ, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in cancer therapy. DBeQ has shown promising results in inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is essential for the survival and growth of cancer cells.
Applications De Recherche Scientifique
Electrophysiological Activity and Antiarrhythmic Effects
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, similar in structure to N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide, has demonstrated their potential as selective class III antiarrhythmic agents. These compounds exhibit potency in electrophysiological assays and show efficacy in models of reentrant arrhythmias, indicating their relevance in developing new treatments for arrhythmias (Morgan et al., 1990).
Analytical Applications in Thiol Detection
The derivative 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) has been synthesized for use as a highly reactive, thiol-specific fluorogenic reagent. This compound offers improvements over its predecessors in terms of reactivity and fluorescence, enabling the sensitive and selective detection of thiols in biological samples, an essential capability for biochemical studies and clinical diagnostics (Toyo’oka et al., 1989).
Antimicrobial Activity
Compounds derived from the basic structure of this compound, specifically sulfonamide derivatives, have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings underscore the potential for developing new antimicrobial agents from this chemical class (Ghorab et al., 2017).
Development of Aromatic Polymers
The synthesis of aromatic polymers incorporating similar sulfonamide structures has been explored for their solubility and thermal stability properties. These polymers exhibit potential applications in advanced materials science, offering a balance of solubility in common organic solvents and high thermal stability, suitable for various industrial applications (Lin et al., 1990).
Anticonvulsant Properties
Research into N-(substituted)-4-aminobenzamides, related to this compound, has identified several compounds with significant anticonvulsant activities. These studies contribute to the understanding of the structure-activity relationships necessary for designing new treatments for epilepsy and seizures (Afolabi & Okolie, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-(dimethylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19(2)14-5-3-4-13(10-14)16(20)18-11-12-6-8-15(9-7-12)23(17,21)22/h3-10H,11H2,1-2H3,(H,18,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOGMUJVCPEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5600434.png)
![1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)


![(2-{4-[4-cyclopropyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5600454.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B5600472.png)

![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5600493.png)


![3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)
